Product packaging for Cochliophilin A(Cat. No.:CAS No. 110204-45-0)

Cochliophilin A

Cat. No.: B190814
CAS No.: 110204-45-0
M. Wt: 282.25 g/mol
InChI Key: NJIUXIXNVAHRDW-UHFFFAOYSA-N
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Description

Historical Context of Cochliophilin A Discovery and Characterization

This compound was first isolated and characterized from the roots of spinach (Spinacia oleracea). slu.seresearchgate.netdcmhi.com.cn The discovery was the result of a bioassay-guided search for chemoattractants for the zoospores of Aphanomyces cochlioides, a pathogenic oomycete responsible for root rot in spinach and other plants. slu.setandfonline.com

The structure of this compound was determined to be 5-hydroxy-6,7-methylenedioxyflavone. nih.govjst.go.jpchemfaces.com Its characterization involved various spectroscopic techniques to elucidate its chemical framework. frontiersin.org This foundational work laid the groundwork for subsequent investigations into its biological functions and potential applications.

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 9-hydroxy-6-phenyl- biosynth.comjst.go.jpdioxolo[4,5-g]chromen-8-one nih.gov
Molecular Formula C₁₆H₁₀O₅ nih.gov
Molecular Weight 282.25 g/mol biosynth.comnih.gov
CAS Number 110204-45-0 biosynth.comnih.gov
Melting Point 205-214 °C biosynth.comnih.gov
Appearance Solid nih.gov

Significance of this compound within Natural Products Research

The significance of this compound in natural products research is multifaceted. Primarily, it serves as a crucial signaling molecule in plant-microbe interactions. chemfaces.comfrontiersin.org It acts as a chemoattractant, guiding the zoospores of the pathogen Aphanomyces cochlioides to the roots of host plants like spinach and sugar beet (Beta vulgaris). slu.sedcmhi.com.cnjst.go.jp This interaction is a key area of study for understanding the mechanisms of plant diseases.

Beyond its role in plant pathology, this compound has been identified in other plant species, including Phytolacca acinosa and Celosia cristata. dcmhi.com.cnfrontiersin.orgresearchgate.net Its presence in various plants suggests broader ecological roles. Research has also explored its potential pharmacological activities. For instance, in silico studies have suggested that this compound could act as an inhibitor of human angiotensin-converting enzyme (ACE) and alpha-adrenergic receptors, indicating potential for hypertension research. oup.comnih.gov

The study of this compound and structurally related flavonoids contributes to a deeper understanding of structure-activity relationships. chemfaces.com For example, research has shown that certain synthetic flavones can elicit an even stronger attractant activity towards A. cochlioides zoospores than this compound itself, highlighting the potential for developing compounds that could interfere with pathogen host-finding. chemfaces.com

Scope and Objectives of this compound Scholarly Inquiry

Current and future scholarly inquiry into this compound is focused on several key areas:

Elucidating Signal Transduction Pathways: A primary objective is to understand the molecular mechanisms by which this compound triggers chemotaxis and differentiation in Aphanomyces cochlioides zoospores. researchgate.net Studies suggest the involvement of G-protein mediated signal transduction pathways. researchgate.net

Investigating Ecological Roles: Researchers are interested in the broader ecological significance of this compound. This includes its distribution in the plant kingdom and its potential roles in other plant-microbe or plant-herbivore interactions.

Exploring Pharmacological Potential: The initial findings regarding its potential as an antihypertensive agent warrant further investigation. oup.comnih.gov Future research will likely involve in vitro and in vivo studies to validate these computational predictions.

Developing Disease Management Strategies: By understanding the role of this compound in attracting pathogens, researchers aim to develop novel strategies for managing plant diseases. This could involve using it as a tool to study plant-pathogen interactions or developing antagonists that block its chemoattractant effect. biosynth.comtandfonline.com

Table 2: Documented Sources of this compound

Plant Species Family
Spinacia oleracea (Spinach) nih.govslu.se Amaranthaceae jst.go.jp
Beta vulgaris (Sugar Beet) nih.govslu.seoup.com Amaranthaceae jst.go.jp
Chenopodium album (Goosefoot) jst.go.jp Amaranthaceae jst.go.jp
Celosia cristata (Cockscomb) jst.go.jpresearchgate.net Amaranthaceae researchgate.net
Phytolacca acinosa nih.govdcmhi.com.cnfrontiersin.org Phytolaccaceae frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O5 B190814 Cochliophilin A CAS No. 110204-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-10-6-11(9-4-2-1-3-5-9)21-12-7-13-16(20-8-19-13)15(18)14(10)12/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIUXIXNVAHRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187957
Record name 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cochliophilin A
Source Human Metabolome Database (HMDB)
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CAS No.

110204-45-0
Record name 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one
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Record name Cochliophilin A
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Record name 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one
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Record name COCHLIOPHILIN A
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Record name Cochliophilin A
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URL http://www.hmdb.ca/metabolites/HMDB0034445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 °C
Record name Cochliophilin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Natural Occurrence of Cochliophilin a

Isolation from Fungal Species: Cochliobolus spp.tandfonline.combiosynth.com

The name Cochliophilin A suggests an affinity for fungi of the Cochliobolus genus. However, scientific literature clarifies that this compound is not isolated from these fungi. Instead, it is a host-specific chemical signal produced by certain plants. tandfonline.com Its name is derived from its function as a potent chemoattractant for the motile zoospores of the phytopathogenic Oomycete, Aphanomyces cochlioides. nih.govtandfonline.comjst.go.jp This pathogen is responsible for significant plant diseases, such as root rot and damping-off, in susceptible host plants. tandfonline.comjst.go.jp The compound is exuded by the host plant's roots, guiding the pathogen's zoospores toward the host to initiate infection. tandfonline.comjst.go.jp While Aphanomyces cochlioides is the primary subject of these studies, it causes diseases in plants that are also hosts to Cochliobolus species, explaining the etymological link. uodiyala.edu.iq Therefore, this compound is a plant-derived metabolite that plays a crucial role in the chemical ecology of plant-pathogen interactions, rather than being a fungal product itself. tandfonline.comchemfaces.com

Isolation from Plant Sources

This compound has been successfully isolated and identified from several plant species, primarily within the Amaranthaceae and Phytolaccaceae families.

Phytolacca acinosa (Pokeweed)nih.govresearchgate.netnih.govcarahealth.comresearchgate.net

Research has confirmed the presence of this compound in the roots of Phytolacca acinosa. nih.govresearchgate.net In one study, an ethanol (B145695) extract of the root was used for the isolation of several flavones, including this compound. nih.govresearchgate.netnih.gov The identification of the compound was established through extensive spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and both 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netresearchgate.net

Beta vulgaris (Beetroot)researchgate.netpan.olsztyn.plmdpi.comnih.gov

This compound is a known phenolic constituent of beetroot. researchgate.netmdpi.com It has been specifically detected in the peel of red beetroot cultivars. researchgate.netpan.olsztyn.pl Studies analyzing the phenolic composition of beetroot have identified this compound along with other flavonoids like betagarin, betavulgarin, and dihydroisorhamnetin from fractionated aqueous methanol (B129727) extracts of the peel. researchgate.netnih.gov Its presence contributes to the complex phytochemical profile of this widely consumed vegetable. mdpi.com

Celosia cristata (Cockscomb)tandfonline.comnih.govoup.comcapes.gov.br

The compound has been found in Celosia cristata, a plant in the Amaranthaceae family that is susceptible to the pathogen Aphanomyces cochlioides. tandfonline.comnih.gov This discovery was significant as it extended the known occurrence of this compound beyond the Chenopodiaceae family. tandfonline.com Quantitative analysis determined the content of this compound in 4-day-old Celosia seedlings to be at least 1.4 micrograms per gram of fresh weight. tandfonline.comnih.govoup.comcapes.gov.brresearchgate.net Both the roots and aerial parts of the plant demonstrated attractant activity towards the zoospores, confirming the presence of the compound. tandfonline.com

Spinacia oleracea (Spinach)tandfonline.comjst.go.jp

Spinach was the original source from which this compound was first isolated. tandfonline.com The compound was identified as a highly potent, host-specific attractant for the zoospores of Aphanomyces cochlioides, the causal agent of root rot disease in spinach. tandfonline.comjst.go.jptandfonline.com It is secreted from the spinach roots into the soil. tandfonline.com The content of this compound in spinach roots has been reported to be approximately 5.3 micrograms per gram of fresh root, which is about four times higher than the amount found in Celosia cristata seedlings. tandfonline.com

Interactive Data Table: Natural Sources of this compound

SpeciesCommon NameFamilyPlant PartReported ConcentrationReferences
Phytolacca acinosaPokeweedPhytolaccaceaeRootNot specified nih.gov, researchgate.net, nih.gov, carahealth.com
Beta vulgarisBeetrootAmaranthaceaePeelNot specified researchgate.net, pan.olsztyn.pl, mdpi.com
Celosia cristataCockscombAmaranthaceaeSeedlings≥1.4 µg/g fresh weight tandfonline.com, nih.gov, oup.com, capes.gov.br
Spinacia oleraceaSpinachAmaranthaceaeRoot~5.3 µg/g fresh weight tandfonline.com, tandfonline.com

Methodologies for this compound Extraction and Purification

The isolation of this compound, like other flavonoids, involves a multi-step process of extraction and purification from plant material. nih.gove3s-conferences.orgmdpi.com

Extraction: The general procedure begins with solvent extraction of the plant material. e3s-conferences.orgwisdomlib.org Common solvents used for flavonoid extraction include ethanol, methanol, acetone (B3395972), or aqueous mixtures of these solvents. tandfonline.comnih.gove3s-conferences.org For instance, an ethanolic extract was used for isolating this compound from the roots of Phytolacca acinosa. nih.govresearchgate.net In other studies, methanol or acetone has been employed for the initial extraction from plants like Celosia cristata and Spinacia oleracea. tandfonline.comtandfonline.com Advanced methods such as ultrasonic-assisted extraction may also be used to improve efficiency. nih.govfrontiersin.org

Purification: Following initial extraction, the crude extract contains a complex mixture of compounds and must be purified to isolate this compound. mdpi.com A common and effective technique is column chromatography. tandfonline.comajbasweb.com Various stationary phases are used, including:

Silica (B1680970) Gel: Widely used for initial fractionation. tandfonline.com

Sephadex LH-20: A size-exclusion chromatography resin effective for separating flavonoids. tandfonline.com

Reversed-Phase (C18): Materials like Cosmosil 75 C18-OPN are used for further purification based on polarity. tandfonline.com

DIOL-bonded silica: Used for fine separation of flavonoid compounds. tandfonline.com

The process often involves sequential chromatographic steps. For example, the purification of this compound from Celosia involved subjecting an ethyl acetate-soluble fraction to Cosmosil C18 column chromatography, followed by further separation on a DIOL column. tandfonline.com Preparative Thin-Layer Chromatography (TLC) is another method used for the final isolation of the pure compound from the fractions obtained through column chromatography. tandfonline.comuj.edu.pl The identity and purity of the final isolated compound are confirmed using spectroscopic methods such as NMR and MS. nih.govresearchgate.net

Solvent Extraction Techniques

The initial step in isolating this compound from plant material involves extraction with organic solvents. The choice of solvent is crucial for efficiently dissolving the target compound while minimizing the co-extraction of undesirable substances.

Detailed Research Findings:

In a typical procedure for extracting flavonoids like this compound from plant tissues, a polar organic solvent is employed. For instance, in the isolation from spinach leaves (Spinacia oleracea), the plant material is first frozen and then crushed to rupture the cell walls, increasing the surface area for solvent penetration. scielo.br The crushed material is then subjected to extraction with methanol (MeOH). scielo.br The resulting methanolic extract contains a complex mixture of compounds, from which this compound must be separated.

Another common approach involves sequential extraction with solvents of increasing polarity. For example, in the phytochemical analysis of Celosia cristata flowers, a successive Soxhlet extraction is performed using petroleum ether, chloroform (B151607), and ethanol. researchgate.net This method fractionates the extract based on the solubility of the constituents in each solvent.

A further refinement of the initial extract is often necessary. For example, a crude extract obtained with a polar solvent can be dissolved in a solvent like ethyl acetate (B1210297) (EtOAc) and washed with an aqueous solution of sodium bicarbonate (NaHCO3) to remove acidic compounds. scielo.br This partitioning step helps to enrich the fraction containing neutral and weakly acidic flavonoids like this compound. The use of aqueous methanol (e.g., 80%) has also been reported for the extraction of flavonoids, including this compound, from beetroot (Beta vulgaris). researchgate.net

The following table summarizes the solvents and techniques commonly used in the extraction of this compound and related flavonoids.

Plant SourceExtraction MethodSolvents UsedReference
Spinacia oleracea (Spinach)Maceration of frozen, crushed leavesMethanol (MeOH) scielo.br
Celosia cristata (Cockscomb)Successive Soxhlet extractionPetroleum ether, Chloroform, Ethanol, Water researchgate.net
Beta vulgaris (Beetroot)Extraction of peel80% aqueous Methanol researchgate.net
Spinacia oleracea (Spinach)Partitioning of crude extractEthyl acetate (EtOAc), 5% aq. NaHCO3 scielo.br

Chromatographic Separation Methods

Following solvent extraction, the crude extract containing this compound is subjected to one or more chromatographic steps to achieve purification. Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org

Detailed Research Findings:

Column Chromatography: A common primary purification step is column chromatography. youtube.com The crude extract is loaded onto a column packed with a solid adsorbent, typically silica gel. scielo.brresearchgate.net Different solvents or solvent mixtures (the mobile phase) are then passed through the column. Compounds separate based on their affinity for the silica gel; more polar compounds adhere more strongly and elute later, while less polar compounds travel down the column more quickly.

In the purification of this compound from spinach, the crude extract is first applied to a silica gel column. scielo.br The column is washed with chloroform (CHCl3) and then eluted with mixtures of chloroform and methanol (e.g., CHCl3-MeOH 9:1 and 4:1) to collect fractions containing the active compound. scielo.br Further purification can be achieved using size-exclusion chromatography, such as with Sephadex LH-20, which separates molecules based on their size. scielo.br

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. uj.edu.pl This technique uses high pressure to force the solvent through a column packed with very fine particles, providing high resolution and sensitivity. libretexts.org

Reversed-phase HPLC is commonly used for separating flavonoids like this compound. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov A gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the separation of compounds with a wide range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase is common to improve the peak shape of phenolic compounds. mdpi.comlcms.cz

The table below outlines typical conditions used in the HPLC separation of flavonoids similar to this compound.

ParameterDescription
Column Reversed-phase C18 (e.g., ZORBAX Extend C18, 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile
Gradient Elution A typical gradient might start with a low percentage of B (e.g., 10%), increasing linearly to a high percentage (e.g., 90%) over a period of 10-20 minutes.
Flow Rate 0.3 - 1.0 mL/min
Detection UV-Vis detector (e.g., at 254 nm or 320 nm) or Mass Spectrometry (MS)
Temperature 30 - 40 °C

This table represents a generalized set of HPLC conditions based on methods for similar compounds. ajbasweb.commdpi.com

Through the sequential application of these solvent extraction and chromatographic techniques, this compound can be isolated in a pure form from its natural plant sources, enabling its structural elucidation and the study of its biological functions.

Biosynthetic Pathways and Regulation of Cochliophilin a

Proposed Biosynthetic Routes to Cochliophilin A

Currently, there are no specific proposed biosynthetic routes for this compound detailed in the scientific literature. General principles of fungal secondary metabolism suggest that its carbon skeleton may be derived from a polyketide pathway, an isoprenoid pathway, or a combination of different precursor pathways. However, without experimental evidence, any proposed route would be purely speculative.

Enzymatic Mechanisms Involved in this compound Synthesis

The specific enzymatic mechanisms and the enzymes responsible for the synthesis of this compound have not been identified. It is hypothesized that a suite of enzymes, likely including a polyketide synthase or a terpene cyclase as a core enzyme, followed by tailoring enzymes such as oxidoreductases, transferases, and hydroxylases, would be involved. The precise nature and function of these enzymes in the context of this compound biosynthesis remain to be discovered.

Regulation of this compound Production in Natural Sources

The regulatory mechanisms controlling the production of this compound in its natural fungal producers are unknown. In fungi, the regulation of secondary metabolite production is a complex process that can be influenced by a variety of factors, including nutrient availability, developmental stage, and interactions with other organisms. The expression of biosynthetic gene clusters is often controlled by pathway-specific transcription factors, as well as global regulators that respond to broader environmental signals. The specific regulatory elements and signaling pathways that govern the expression of genes involved in this compound biosynthesis have not been elucidated.

Biological Activities and Mechanisms of Action of Cochliophilin a

Role in Fungal-Plant Interactions

Cochliophilin A (5-hydroxy-6,7-methylenedioxyflavone) is a key signaling molecule in the initial stages of plant infection by Aphanomyces cochlioides, the causative agent of damping-off and root rot in various plants. jst.go.jpnih.govnih.gov

Chemotactic Activity Towards Aphanomyces cochlioides Zoospores

This compound is a potent chemoattractant for the motile zoospores of A. cochlioides. jst.go.jpasm.organnualreviews.org This flavone (B191248), exuded by the roots of host plants such as spinach (Spinacia oleracea) and sugar beet (Beta vulgaris), guides the zoospores towards the host. jst.go.jpnih.govtandfonline.com The zoospores exhibit high sensitivity to this compound, with chemotactic responses observed at concentrations as low as the nanomolar range. asm.organnualreviews.org This specific attraction is a crucial first step in the infection process, ensuring that the pathogen's infective propagules locate a suitable host. jst.go.jpnih.gov Studies have also identified this compound in other susceptible plants like cockscomb (Celosia cristata). jst.go.jpnih.gov

The chemotactic response of A. cochlioides zoospores to this compound has been quantified using a particle bioassay method. jst.go.jpcabidigitallibrary.org This method involves coating diatomite particles with the compound and observing the aggregation of zoospores around them. jst.go.jp Research has shown that different generations of secondary zoospores exhibit varying sensitivity to this compound, with the first generation being the most responsive. cabidigitallibrary.org

ObservationEffective ConcentrationReference
Attraction of zoospores to coated particles1x10⁻⁷ M jst.go.jp
Zoospores attracted to as little as~1 nM asm.org
First generation secondary zoospores attracted at1 x 10⁻⁸ M cabidigitallibrary.org
Second and third generation secondary zoospores attracted at2 x 10⁻⁸ M and 3 x 10⁻⁸ M respectively cabidigitallibrary.org

Modulation of Zoospore Morphogenesis and Differentiation

Beyond its role as a chemoattractant, this compound actively modulates the morphology and development of A. cochlioides zoospores, preparing them for host penetration. slu.senih.govresearchgate.net

This compound triggers a dynamic reorganization of the filamentous actin (F-actin) cytoskeleton within the zoospores. nih.govchemfaces.com This process is crucial for the subsequent morphological changes required for infection. nih.govresearchgate.net Confocal laser scanning microscopy has revealed that in motile zoospores, F-actin is concentrated at the ventral groove and distributed peripherally. nih.gov Upon exposure to this compound, these microfilaments rearrange into granular F-actin plaques. nih.gov As the cystospore prepares to germinate, a large patch of actin arrays accumulates at one pole, which then moves to the emerging germ tube, forming a distinct cap at the hyphal tip. nih.gov This controlled polymerization and depolymerization of F-actin is directly linked to the processes of encystment and germination. nih.govchemfaces.com

Zoospore StageF-actin OrganizationReference
Motile Zoospore (pre-exposure)Concentrated at ventral groove and diffuse in peripheral cytoplasm. nih.gov
Encystment (post-exposure)Rearranged into granular F-actin plaques interconnected with fine arrays. nih.gov
Germination (cystospore)Large patch of actin arrays at one pole, moving to the emerging germ tube tip. nih.gov

Following chemotactic attraction, this compound induces the zoospores to encyst, a process where they shed their flagella and form a cell wall. slu.seresearchgate.net This is a critical step in the transition from a motile spore to a stationary, infective structure. researchgate.netresearchgate.net The encysted spore, or cystospore, then germinates, producing a germ tube that can penetrate the host tissue. slu.seresearchgate.net This entire sequence of events, from attraction to germination, can occur within 30 to 60 minutes of the zoospore perceiving the this compound signal. slu.se The concentration of this compound required to induce encystment and germination is typically higher than the threshold concentration for chemotaxis. cabidigitallibrary.org

The effects of this compound on zoospore behavior and development are mediated by intracellular signaling pathways. jst.go.jpresearchgate.net Evidence suggests the involvement of a G-protein-mediated signal transduction mechanism. researchgate.netresearchgate.net The use of mastoparan, a G-protein activator, was found to mimic the effects of this compound, inducing encystment and germination of zoospores. jst.go.jpresearchgate.net This indicates that the binding of this compound to its receptor on the zoospore surface likely activates a G-protein-coupled receptor (GPCR). tandfonline.com

Furthermore, the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway appears to play a role. jst.go.jp Experiments using an adenylate cyclase activator (forskolin) and inhibitor (SQ22536) have shown effects on zoospore responses, suggesting that cAMP is an important second messenger in this system. jst.go.jp The signaling cascade may also involve phospholipase C and calcium ion (Ca2+) influx, as chemicals that interfere with these processes can suppress the encystment and germination induced by this compound. researchgate.net

Investigated Pharmacological Potentials

Angiotensin-Converting Enzyme (ACE) Inhibition

Recent in silico studies have highlighted the potential of this compound as an inhibitor of angiotensin-converting enzyme (ACE). oup.comoup.comresearchgate.net ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to the narrowing of blood vessels and subsequent increases in blood pressure. oup.com

A computational study evaluating compounds from Beta vulgaris (beet) identified this compound as a promising candidate for ACE inhibition. oup.comoup.comresearchgate.net The study utilized structure-based virtual screening to predict the binding affinity of various phytochemicals to the active site of ACE. oup.com this compound exhibited a strong binding affinity, suggesting it could effectively block the enzyme's activity. oup.comnih.gov The proposed mechanism involves the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the ACE active site, including HIS353, HIS513, and TYR523. oup.com These interactions are thought to stabilize the this compound-ACE complex, thereby preventing the enzyme from binding to its natural substrate, angiotensin I. oup.com

Table 1: In Silico Docking Scores of Selected Compounds against Angiotensin-Converting Enzyme (ACE)

Compound Docking Score (Kcal/mol) Reference
This compound -9.0 oup.comoup.comresearchgate.netnih.govnih.govdntb.gov.ua
Lisinopril (reference drug) -7.9 oup.comoup.comresearchgate.netnih.govnih.govdntb.gov.ua
Miraxanthin -8.3 oup.comoup.comresearchgate.netnih.govnih.govdntb.gov.ua
Quercimeritrin -9.7 oup.comoup.comresearchgate.netnih.govnih.govdntb.gov.ua

Alpha-Adrenergic Receptor (AR) Modulation

In addition to its potential effects on ACE, this compound has been investigated for its ability to modulate alpha-adrenergic receptors (ARs). oup.comoup.comresearchgate.net These receptors are key components of the sympathetic nervous system and are involved in regulating vasoconstriction. The same in silico study that highlighted its ACE inhibitory potential also screened this compound against the 2-alpha-adrenergic receptor. oup.comoup.comresearchgate.net

The results indicated that this compound also exhibits a promising binding affinity for this receptor, suggesting a dual-target mechanism for its potential antihypertensive effects. oup.comresearchgate.netnih.gov Molecular dynamics simulations further supported the stability of the this compound-AR complex. oup.comnih.gov The ability to interact with both ACE and ARs suggests that this compound could influence blood pressure through multiple pathways. oup.com

Antioxidant Activity Mechanisms

This compound, as a flavone, is presumed to possess antioxidant properties, a characteristic common to this class of compounds. ontosight.ai Flavonoids are known to act as antioxidants by neutralizing free radicals, which are unstable molecules that can cause cellular damage. ontosight.ai The antioxidant capacity of beetroot extracts, which contain this compound, has been noted in several studies. jcpjournal.orgnih.govuad.ac.id

The proposed mechanism for the antioxidant activity of flavonoids like this compound involves their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing a chain reaction of oxidative damage. The specific chemical structure of this compound, with its hydroxyl and methylenedioxy groups, likely contributes to its antioxidant potential. ontosight.ai While direct studies on the antioxidant mechanism of pure this compound are limited, the activities observed in extracts containing this compound point towards its potential role in mitigating oxidative stress. jcpjournal.orgnih.gov

Anti-inflammatory Response Pathways

The anti-inflammatory potential of this compound is another area of interest, largely inferred from studies on plant and fungal extracts containing this compound. dcmhi.com.cnontosight.ai Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.

Extracts of Phytolacca, which contain this compound, have demonstrated marked anti-inflammatory activity. dcmhi.com.cnresearchgate.net The anti-inflammatory effects of beetroot extracts, also containing this compound, have been attributed to the presence of flavonoids and polyphenolic compounds. jcpjournal.orgnih.gov One of the proposed mechanisms for the anti-inflammatory action of flavonoids is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). nih.gov For instance, betalains (B12646263), also found in beetroot, have been shown to suppress COX-2 expression. nih.gov While the specific pathways modulated by this compound are yet to be fully elucidated, its presence in extracts with known anti-inflammatory properties suggests it may contribute to these effects. dcmhi.com.cnnih.gov

Antimicrobial Action Mechanisms

This compound has been primarily studied in the context of its role as a signaling molecule in fungal interactions rather than as a broad-spectrum antimicrobial agent. biosynth.comresearchgate.netchemfaces.com It acts as a chemoattractant for the zoospores of the phytopathogenic oomycete Aphanomyces cochlioides, which causes root rot in spinach. dcmhi.com.cnresearchgate.netfrontiersin.org

The mechanism of action involves the perception of this compound by the zoospores, which triggers a chemotactic response, guiding them toward the host plant's roots. dcmhi.com.cnresearchgate.net This interaction is highly specific. Upon reaching the host, this compound induces a series of developmental changes in the zoospores, including encystment and germination, which are necessary for infection. researchgate.net This process involves the dynamic reorganization of the F-actin cytoskeleton within the zoospore. researchgate.netchemfaces.com Therefore, the "antimicrobial" action in this context is more accurately described as a modulation of a specific pathogen's behavior to facilitate infection rather than a general inhibitory effect. biosynth.com

Antiproliferative Effects (as observed in related compounds/extracts)

While direct studies on the antiproliferative effects of pure this compound are not extensively documented, research on extracts containing this and related compounds suggests potential in this area. tandfonline.comnih.govfrontiersin.org For instance, metabolites from the fungus Cochliobolus, the genus from which this compound was isolated, have shown cytotoxic and anticancer effects. tandfonline.comresearchgate.net

Furthermore, extracts from Phytolacca acinosa, which contain this compound, have been tested for their in vitro activity against various cancer cell lines. nih.govfrontiersin.org In one study, Cochliophilin B and 6-methoxy-7-hydroxy flavone, compounds also isolated from P. acinosa, exhibited moderate inhibition against the BEL-7402 human hepatic carcinoma cell line. frontiersin.org Similarly, other compounds from Phytolacca species have demonstrated antiproliferative effects on HepG2 cells. nih.gov These findings suggest that compounds within these extracts, potentially including this compound, may possess antiproliferative properties, though further investigation with the pure compound is necessary to confirm this.

Structure Activity Relationship Sar Studies of Cochliophilin a and Its Analogues

Correlating Structural Features with Fungal Chemoattraction

Cochliophilin A (5-hydroxy-6,7-methylenedioxyflavone) is a potent, host-specific chemoattractant for the zoospores of Aphanomyces cochlioides, a fungus that causes root rot disease in spinach. annualreviews.orgarizona.eduresearchgate.net The concentration gradient of this compound guides the motile zoospores to the host plant's roots, initiating infection. researchgate.net To understand the molecular basis of this recognition, researchers have synthesized and tested a series of this compound analogues, revealing a clear relationship between specific structural motifs and chemoattractant activity. tandfonline.comhebmu.edu.cn

Analysis of various flavones and a chromone (B188151) highlighted that the flavone (B191248) skeleton itself is a foundational requirement for activity. tandfonline.com The most significant correlation was found with the oxygenation pattern of the A-ring. tandfonline.com Key SAR findings include:

C-5 and C-7 Hydroxylation/Alkoxylation: Oxygenation at both the C-5 and C-7 positions of the A-ring is crucial for attracting zoospores. tandfonline.com

C-6 Substitution: The nature of the substituent at the C-6 position has a dramatic effect on activity. While the 6-hydroxylation of 5,7-dihydroxyflavone leads to a negative effect on attraction, 6-methoxylation results in a marked increase in activity. tandfonline.com

C-6 and C-7 Alkoxy Groups: The high potency of this compound, which possesses a 6,7-methylenedioxy group, and the high activity of its 6,7-dimethoxy analogue, indicate that the presence of small alkoxy groups at these positions is highly effective for enhancing chemoattraction. tandfonline.com

B-Ring Influence: The B-ring also contributes to the molecule's activity. A flavone with a 5-hydroxy-7-methoxylated A-ring and an unsubstituted B-ring demonstrated stronger activity than related structures that either lacked the B-ring entirely or had a p-methoxylated B-ring. tandfonline.com

Naturally Occurring Analogues: A third attractant isolated from spinach, 5,4'-dihydroxy-3,3'-dimethoxy-6,7-methylenedioxyflavone, was found to be 100 to 1000 times less active than this compound. tandfonline.com In contrast, 5,3',4'-trihydroxy-3-methoxy-6,7-methylenedioxyflavone showed no attractant activity. tandfonline.com Although both this compound and the less active attractant share the 6,7-methylenedioxy group, these findings suggest that substitutions on the B-ring can significantly modulate potency. tandfonline.com

SAR in Enzyme Inhibition (ACE, AR)

Recent computational studies have explored the potential of this compound as an inhibitor of enzymes implicated in human diseases, specifically Angiotensin-Converting Enzyme (ACE) and Aldose Reductase (AR). researchgate.netresearchgate.netresearchgate.net ACE is a key enzyme in the renin-angiotensin system that regulates blood pressure, making its inhibitors valuable for treating hypertension. nih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications. researchgate.net

Structure-based virtual screening has identified this compound as a promising dual inhibitor of both ACE and AR. researchgate.netresearchgate.net

Angiotensin-Converting Enzyme (ACE) Inhibition: In docking simulations, this compound exhibited a strong binding affinity for ACE, with a calculated docking score of -9.0 Kcal/mol. researchgate.netresearchgate.net This indicates a more favorable binding energy than the established ACE inhibitor drug, lisinopril, which had a score of -7.9 Kcal/mol in the same study. researchgate.netresearchgate.net This suggests that the specific arrangement of hydroxyl and methylenedioxy groups on the flavonoid scaffold of this compound may allow for potent interactions with the active site of ACE. While these are computational findings, they are supported by experimental data showing that extracts of beetroot, a known source of this compound, can inhibit ACE hydrolysis. scribd.com

Aldose Reductase (AR) Inhibition: The same in silico studies revealed that this compound also ranks as a top candidate for binding to aldose reductase. researchgate.netresearchgate.net This dual-binding tendency is significant. Flavonoids as a chemical class are widely recognized for their AR inhibitory potential, and SAR studies on other flavonoids have identified the importance of the planar flavone backbone and the presence of hydroxyl groups for activity. researchgate.netmdpi-res.com The structure of this compound aligns with the general pharmacophore for AR inhibition.

SAR for Other Biological Activities

This compound has been identified as a natural constituent in several plants, most notably beetroot (Beta vulgaris) and cockscomb (Celosia cristata). scribd.comscribd.comresearchgate.net Extracts from these plants are reported to possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anti-proliferative properties. researchgate.netaimspress.comnih.govmdpi.com For instance, beetroot extracts are known to contain bioactive components like betalains (B12646263) and various flavonoids that contribute to these effects. nih.govmdpi.com

However, while the presence of this compound in these botanicals is established, specific SAR studies focusing on this compound and its analogues for these other biological activities are not extensively detailed in the current scientific literature. The research to date has primarily focused on its role in chemoattraction and its computationally predicted enzyme inhibition. tandfonline.comresearchgate.net Therefore, a clear correlation between the structural features of this compound and its potential antioxidant, anti-inflammatory, or anti-proliferative efficacy remains an area for future investigation.

Advanced Research Methodologies Applied to Cochliophilin a Studies

Computational Chemistry and Molecular Modeling

Computational approaches have provided profound insights into the molecular interactions of Cochliophilin A, predicting its binding affinity and stability with protein targets. These in silico methods are crucial for identifying potential therapeutic applications and guiding further experimental research. oup.com A notable study investigated the potential of this compound, a flavonoid from Beta vulgaris (beet), as a dual inhibitor of angiotensin-converting enzyme (ACE) and alpha-2A adrenergic receptor (α2A-AR), two key targets in hypertension management. oup.comoup.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. dntb.gov.ua In the context of this compound, structure-based virtual screening has been employed to evaluate its interaction with the active sites of ACE and α2A-AR. oup.comoup.com

The simulations revealed that this compound exhibits strong binding affinities for these targets. dntb.gov.ua Specifically, it showed a lower (more favorable) docking score against ACE compared to the reference inhibitor, Lisinopril, suggesting a high potential for inhibitory activity. oup.comoup.comnih.govnih.govresearchgate.net This dual-binding capability highlights its potential as a multi-target agent. oup.comdntb.gov.ua

Table 1: Molecular Docking Scores of this compound and Reference Compounds against Hypertension-Related Targets

CompoundTarget ProteinDocking Score (kcal/mol)
This compound Angiotensin-Converting Enzyme (ACE)-9.0
QuercimeritrinAngiotensin-Converting Enzyme (ACE)-9.7
MiraxanthinAngiotensin-Converting Enzyme (ACE)-8.3
Lisinopril (Reference)Angiotensin-Converting Enzyme (ACE)-7.9
This compound Alpha-2A Adrenergic Receptor (α2A-AR)-9.1 to -7.4 (range for top compounds)
Dexmedetomidine (Reference)Alpha-2A Adrenergic Receptor (α2A-AR)-7.4

Data sourced from Adetunji et al. (2023). oup.comoup.comnih.gov

To assess the stability of the predicted binding poses, molecular dynamics (MD) simulations are performed. These simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the ligand-protein complex. researchgate.net For this compound, 100-nanosecond full atomistic MD simulations were conducted for its complexes with both ACE and α2A-AR using the GROMACS software package. oup.comnih.gov

The stability of these complexes was evaluated by analyzing several thermodynamic parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the structural stability of the complex over the simulation period.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues within the protein.

Radius of Gyration (RoG): Indicates the compactness of the protein structure upon ligand binding.

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent, reflecting conformational changes.

Hydrogen Bond (H-bond) Calculations: Quantifies the number of hydrogen bonds, which are critical for binding stability.

The results from these simulations confirmed the structural stability and conformational flexibility of the this compound-receptor complexes, reinforcing the docking predictions. oup.comnih.govresearchgate.net

To obtain a more accurate and reliable estimation of binding affinity, free energy calculations are performed on the trajectories obtained from MD simulations. nih.gov The Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) method is a widely used approach for this purpose as it accounts for solvation effects and entropy contributions to binding. oup.comnih.gov

This method calculates the binding free energy (ΔG_bind) by considering various energy components, including van der Waals (E_vdW), electrostatic (E_ele), polar solvation energy (E_GB), and non-polar solvation energy (E_SA). nih.gov The calculations for this compound complexes revealed considerable binding energy in a dynamic environment, further supporting its potential as a potent inhibitor for the studied targets. oup.comoup.comnih.govresearchgate.net

Table 2: Components of MM-GBSA Free Energy Calculations

Energy ComponentDescriptionContribution to Binding
E_vdW (van der Waals)London dispersion forces, weak intermolecular forces.Favorable
E_ele (Electrostatic)Coulombic interactions between charged or polar groups.Favorable
E_GB (Polar Solvation)Energy required to transfer the complex from a vacuum to a polar solvent.Unfavorable
E_SA (Non-Polar Solvation)Energy related to the creation of a cavity in the solvent.Favorable
ΔG_bind (Total Binding Free Energy)The sum of the above components, indicating overall binding affinity.The more negative, the stronger the binding.

This table describes the general components used in MM-GBSA calculations as applied in the study of this compound. nih.gov

Omics Approaches (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, which provide a global profile of molecules in a biological system, are crucial for understanding the broader biological context of this compound. researchgate.netfrontiersin.org Metabolomics, in particular, has been instrumental in identifying and characterizing the role of this compound in plant-microbe interactions. researchgate.netfrontiersin.org

Research has identified this compound as a key metabolite in the root exudates of host plants like spinach (Spinacia oleracea) and sugar beet (Beta vulgaris). researchgate.netfrontiersin.org In this context, metabolomics studies have established that this compound functions as a host-specific signaling molecule, acting as a chemoattractant for the zoospores of the pathogenic oomycete Aphanomyces cochlioides, which causes root rot disease. researchgate.netfrontiersin.org The integration of different omics platforms, such as proteomics and transcriptomics, alongside metabolomics, is advocated to build a comprehensive understanding of the molecular networks governing these plant immune and pathogenic responses. slu.seplos.org

In Vitro and In Vivo Bioassays for Activity Validation

Following computational predictions and omics-based identification, in vitro and in vivo bioassays are essential for validating the biological activity of this compound. A significant body of research has focused on its role as a chemoattractant and differentiation-inducing agent for the zoospores of A. cochlioides. researchgate.netnih.gov

In vitro bioassays have demonstrated that this compound triggers a sequence of developmental events in A. cochlioides zoospores at micromolar and even lower concentrations. researchgate.netchemfaces.com These events include:

Chemotaxis and Aggregation: Zoospores are attracted to and aggregate around a source of this compound. researchgate.net

Encystment: The motile zoospores halt and form dormant cysts. researchgate.net

Germination: The cysts then germinate, a necessary step for host penetration and infection. researchgate.net

These morphological changes have been visualized using techniques like scanning electron microscopy. researchgate.net Further bioassays have explored the structure-activity relationship by testing synthetic flavones related to this compound, revealing that specific structural features are key for its attractant activity. chemfaces.com Dual-culturing bioassays have also been employed to screen for rhizospheric bacteria that show antagonistic activity against A. cochlioides, providing a method for discovering potential biocontrol agents. nih.govnih.gov While much of the bioassay work has focused on plant-pathogen interactions, the computational findings suggest that future in vitro and in vivo assays are warranted to validate its predicted antihypertensive properties. researchgate.netresearchgate.net

Table 3: Summary of Bioassays Used in this compound Research

Assay TypePurposeKey Findings
Zoospore Chemotaxis Assay To test the attractant activity of this compound.This compound acts as a potent chemoattractant for A. cochlioides zoospores. nih.govchemfaces.com
Zoospore Differentiation Assay To observe morphological changes in zoospores upon exposure.Triggers a cascade of encystment followed by germination of the pathogenic zoospores. researchgate.net
Dual-Culture Plate Assay To screen for microorganisms that inhibit the growth of A. cochlioides.Used to identify antagonistic bacteria as potential biocontrol agents. nih.gov
Enzyme Inhibition Assay (Proposed) To validate the predicted inhibitory activity against targets like ACE.Suggested for future experimental validation based on strong in silico results. researchgate.net

Potential Applications and Future Research Directions

Development of Agricultural Strategies for Fungal Disease Management

Cochliophilin A has been identified as a significant signaling molecule in the interaction between certain plants and pathogenic fungi. biosynth.com Originally isolated from Cochliobolus species, it functions as a self-germination and tropic factor, influencing the germination and directional growth of fungal spores. biosynth.com This mechanism involves the compound binding to specific receptors on the spore surface, which in turn triggers intracellular pathways that promote germination and directed growth toward a host. biosynth.com

The compound's primary role in agriculture is as a chemo-attractant for the zoospores of pathogenic oomycetes, such as Aphanomyces cochlioides, which causes root rot and damping-off diseases in spinach and sugar beets. dcmhi.com.cnresearchgate.netcabidigitallibrary.orgtandfonline.com this compound, released from the roots of host plants like spinach, guides the motile zoospores towards the root to initiate infection. researchgate.netcabidigitallibrary.orgfoodsystems.org The concentration of this compound in host plants, such as Celosia cristata, has been quantified, and its presence is correlated with susceptibility to A. cochlioides. tandfonline.com

This chemo-attractant property presents a unique opportunity for developing novel fungal disease management strategies. biosynth.com By understanding the chemical signals that guide pathogens, it may be possible to devise methods to disrupt this communication. Potential strategies could include:

"Lure and kill" techniques: Using synthetic this compound to attract zoospores to a location containing a fungicidal agent, thus protecting the crop.

Competitive inhibition: Developing non-toxic analogs of this compound that bind to the pathogen's receptors without triggering infection, thereby blocking the pathogen from locating the host plant.

Breeding for low-emission cultivars: Screening or engineering crop varieties that release lower amounts of this compound and other attractants, making them less susceptible to pathogen targeting.

Research has also explored the inhibitory effects of other natural compounds on zoospore motility, providing a counters-strategy to the attractant role of this compound. researchgate.net For instance, metabolites from non-host plants and certain bacteria have shown the ability to inhibit the motility and viability of zoospores, suggesting that a combination of attractant-disrupting and inhibitory compounds could form a comprehensive disease management approach. researchgate.netnih.gov

Therapeutic Applications in Human Health

Beyond its role in plant-pathogen interactions, this compound, as a flavone (B191248), is being investigated for its potential benefits to human health. ontosight.ai Flavonoids, in general, are known for their antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aimdpi.com

Research has indicated that this compound, found in plants like Phytolacca acinosa and beetroot (Beta vulgaris), may contribute to the anti-inflammatory and anticancer effects observed in extracts from these plants. dcmhi.com.cnmdpi.comnih.govresearchgate.netjcpjournal.orgresearchgate.net Studies have shown that this compound, along with other compounds from P. acinosa, has been tested for its in vitro activity against human lung cancer, human hepatic carcinoma, and human leukemia cell lines. frontiersin.org

The potential therapeutic applications of this compound are an active area of research, with studies exploring its effects on various biological pathways. ontosight.ai For example, computational studies have suggested that this compound could act as an inhibitor of human angiotensin-converting enzyme (ACE) and alpha-2 adrenergic receptors, indicating a potential role in managing hypertension. oup.com

Table 1: Investigated Therapeutic Potential of this compound

Therapeutic AreaResearch FocusFindingsCitations
Oncology In vitro activity against cancer cell linesTested against human lung cancer (A549), human hepatic carcinoma (BEL-7402), and human leukemia (HL-60) cell lines. frontiersin.org
Contribution to anticancer effects of plant extractsIdentified as a bioactive component in Phytolacca extracts, which exhibit anticancer properties. dcmhi.com.cn
Anti-inflammatory Contribution to anti-inflammatory effects of plant extractsPresent in Phytolacca extracts known for their marked anti-inflammatory activity. dcmhi.com.cn
Cardiovascular Health Inhibition of enzymes related to hypertensionComputational analysis suggests inhibitory potential against human angiotensin-converting enzyme (ACE) and alpha-2 adrenergic receptors. oup.com
Antioxidant General property of flavonesAs a flavone, it is expected to possess antioxidant activity by neutralizing free radicals. ontosight.ai

Further in vitro and in vivo studies are necessary to fully elucidate the mechanisms of action and to validate these potential therapeutic uses. ontosight.ai

Analog Synthesis and Derivatization for Enhanced Bioactivity

The chemical structure of this compound, a 5-hydroxy-6,7-methylenedioxyflavone, provides a scaffold for the synthesis of analogs and derivatives with potentially enhanced or modified biological activities. dcmhi.com.cnontosight.ai Understanding the structure-activity relationship is crucial for designing new compounds with improved therapeutic or agricultural potential. tandfonline.com

The synthesis of this compound itself has been achieved, which is essential for confirming its structure and for providing a pure source for biological testing. cabidigitallibrary.org Researchers have also synthesized related flavones and azidoflavones to probe the binding sites on zoospore cell membranes, which are candidates for the this compound receptor. acs.orgtandfonline.com This photoaffinity labeling is a key step in understanding the molecular mechanism of chemoattraction. acs.orgtandfonline.com

The development of analogs could focus on several key areas:

Increased Potency: Modifying the functional groups of this compound to increase its binding affinity to target receptors, potentially leading to lower effective concentrations for agricultural or therapeutic applications.

Altered Selectivity: Designing analogs that are more selective for specific pathogenic fungi, reducing off-target effects in agricultural settings. For therapeutic uses, this could mean targeting specific cancer cells or inflammatory pathways more effectively.

Improved Pharmacokinetics: For human health applications, derivatization can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, enhancing its bioavailability and efficacy.

Agonists and Antagonists: The synthesis of compounds that can either mimic (agonists) or block (antagonists) the action of this compound is of significant interest. jst.go.jp Antagonists could be particularly useful in agriculture for disrupting pathogen chemotaxis. jst.go.jp

The study of related natural flavones and their activities provides valuable insights for the rational design of new this compound derivatives. tandfonline.com

Challenges and Opportunities in this compound Research

The study of this compound is accompanied by both challenges and significant opportunities for future research and development.

Challenges:

Supply and Isolation: As a natural product, the isolation of this compound from its plant or fungal sources can be a limiting factor for large-scale studies. biosynth.comnih.gov While total synthesis has been achieved, it may be complex and costly for commercial production.

Mechanism of Action: While it is known that this compound acts as a chemo-attractant, the precise molecular details of its receptor and the downstream signaling pathways are not fully elucidated. biosynth.comresearchgate.net A deeper understanding is needed for rational drug and agrochemical design.

Translational Research: Moving from promising in vitro and computational results to in vivo efficacy and eventually to clinical or field applications is a major hurdle. ontosight.aijcpjournal.org This requires extensive testing and validation.

Complexity of Biological Systems: In both agriculture and human health, the effects of a single compound can be influenced by a multitude of other factors in the biological environment. Understanding these interactions is a significant challenge.

Opportunities:

Novel Agrochemicals: this compound's role as a specific signaling molecule offers the potential to develop highly targeted and environmentally safer alternatives to broad-spectrum fungicides. biosynth.com

New Therapeutic Leads: Its potential anticancer and anti-inflammatory properties make it a valuable lead compound for the development of new drugs. dcmhi.com.cnfrontiersin.org The use of computational tools can accelerate the discovery and optimization of related compounds. oup.comresearchgate.net

Biocontrol Synergy: Understanding how this compound attracts pathogens could be leveraged to enhance the efficacy of biocontrol agents, such as beneficial microbes that can combat these pathogens. nih.gov

Interdisciplinary Research: The study of this compound sits (B43327) at the intersection of chemistry, biology, agriculture, and medicine, providing a rich field for interdisciplinary collaboration and discovery.

Q & A

Q. What are the standard experimental protocols for assessing Cochliophilin A’s bioactivity in fungal zoospore assays?

this compound’s attractant/repellent activity toward Aphanomyces cochlioides zoospores is typically evaluated using a dual-particle bioassay. Two treated particles (e.g., one coated with this compound and another with a test compound) are introduced into a zoospore suspension, and behavioral responses (attraction, repulsion, encystment) are observed microscopically over 15 minutes. Dose-response relationships must be tested across concentrations (e.g., 0.0005–100 µg/mL) with triplicate validation under equivalent conditions. Data should include qualitative descriptors (e.g., "+" for activity strength) and quantitative metrics like germination rates .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

High-resolution NMR (¹H, ¹³C) and HPLC-MS are critical for confirming this compound’s identity and purity. For novel derivatives, elemental analysis and X-ray crystallography may be required. Known compounds must be cross-referenced with published spectral data. NIH guidelines recommend documenting solvent systems, column specifications, and detection wavelengths to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s synergistic/antagonistic interactions with other compounds?

Use a factorial design varying concentrations of this compound and co-administered compounds (e.g., DES or β-estradiol). Monitor zoospore behavior for shifts in activity (e.g., repellent-to-attractant transitions) and quantify outcomes like encystment latency. Statistical analysis (ANOVA) should compare observed effects against controls and isolate interaction terms. Table II in [] exemplifies this approach, showing how mixing ratios alter bioactivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor-binding mechanisms be resolved across studies?

Contradictions may arise from differences in assay conditions (e.g., solvent polarity affecting ligand-receptor interactions) or species-specific zoospore responses. To address this:

  • Perform competitive binding assays using fluorescently labeled this compound.
  • Conduct molecular dynamics simulations (MDS) to analyze stability of this compound-protein complexes (e.g., 6K42 apoprotein) over 100-ns trajectories. RMSD plots (Fig. 5b in []) reveal conformational stability, which can clarify binding discrepancies .
  • Validate findings across multiple fungal strains and experimental setups.

Q. What methodological frameworks are suitable for analyzing this compound’s role in signaling pathways beyond zoospore guidance?

Integrate transcriptomic and proteomic profiling of A. cochlioides exposed to this compound. Key steps:

  • Isolate RNA/protein samples at multiple time points post-exposure.
  • Use RNA-seq to identify differentially expressed genes (e.g., chemotaxis regulators).
  • Perform co-immunoprecipitation (Co-IP) to map this compound-binding proteins.
  • Apply pathway enrichment tools (e.g., KEGG, GO) to link molecular targets to broader signaling networks.

Q. How should researchers address variability in this compound’s bioactivity under differing environmental conditions (pH, temperature)?

  • Design multifactorial experiments testing this compound’s activity across pH (4.0–8.0) and temperature (15–35°C) gradients.
  • Use response surface methodology (RSM) to model optimal conditions for maximal attractant/repellent effects.
  • Cross-reference results with ecological data on A. cochlioides habitats to ensure biological relevance.

Methodological Guidelines for Data Reporting

  • Reproducibility : Document all experimental parameters (e.g., zoospore density, solvent used for compound dissolution) in supplemental materials .
  • Statistical rigor : Report effect sizes, confidence intervals, and p-values for all comparative analyses. Use tools like Prism or R for meta-analysis of contradictory datasets.
  • Ethical compliance : Adhere to NIH guidelines for preclinical studies, including explicit declarations of sample sizes, randomization, and blinding protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.